N-(2-{[2-(6-bromo-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide
Description
N-(2-{[2-(6-Bromo-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is a synthetic small molecule characterized by a 6-bromoindole scaffold linked via an ethylamino-oxoethyl group to a pyrazinecarboxamide moiety.
Properties
Molecular Formula |
C17H16BrN5O2 |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
N-[2-[2-(6-bromoindol-1-yl)ethylamino]-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H16BrN5O2/c18-13-2-1-12-3-7-23(15(12)9-13)8-6-21-16(24)11-22-17(25)14-10-19-4-5-20-14/h1-5,7,9-10H,6,8,11H2,(H,21,24)(H,22,25) |
InChI Key |
VGJMTNOGEALKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCNC(=O)CNC(=O)C3=NC=CN=C3)Br |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into three modular components:
- 6-Bromo-1H-indole (Core)
- 2-Oxoethylaminoethyl linker (Spacer)
- Pyrazine-2-carboxylic acid (Terminal group)
The synthesis typically follows a convergent approach with late-stage amide bond formation.
Stepwise Preparation Methods
Synthesis of 6-Bromo-1H-indole
Method A (From p-Aminotoluene):
- Diazotization of p-aminotoluene with NaNO₂/HCl at 0-5°C
- Bromination with CuBr/HBr (Sandmeyer reaction)
- Cyclization via AlCl₃-mediated Friedel-Crafts alkylation
Yield: 68-72%
Method B (Direct Bromination):
Functionalization of Indole Core
N-Alkylation Protocol:
Synthesis of Pyrazine-2-carboxylic Acid Derivatives
Method C (From Pyrazine):
- Oxidation of 2-methylpyrazine with KMnO₄/H₂SO₄
- Acid workup and recrystallization from ethanol/water
Yield: 89%
Method D (Carboxamide Activation):
Final Coupling Reaction
Two-Stage Amidation:
- First Amide Bond (Linker-Indole):
- Second Amide Bond (Pyrazine Attachment):
Alternative Synthetic Routes
Solid-Phase Synthesis (SPPS)
One-Pot Approach
- Simultaneous alkylation/amidation using:
Critical Analytical Data
Optimization Challenges
Regioselectivity Issues
Purification Strategies
- Byproduct Removal:
Scale-Up Considerations
| Parameter | Lab Scale (5g) | Pilot Scale (500g) |
|---|---|---|
| Reaction Volume | 50 mL | 5 L |
| Coupling Time | 24 hr | 18 hr (Optimized) |
| Overall Yield | 64% | 71% |
Key Improvements:
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Stepwise Solution-Phase | 64 | 98 | 1.0 |
| SPPS | 58 | 95 | 2.3 |
| One-Pot | 51 | 89 | 0.8 |
Recommendation: Stepwise solution-phase synthesis balances yield and cost for most applications.
Emerging Technologies
Photoredox Catalysis
Biocatalytic Approaches
- Lipase-mediated amide bond formation
- Engineered amidases for chiral purity
Current Limitation: Low activity with pyrazine substrates
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(6-bromo-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-(2-{[2-(6-bromo-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-{[2-(6-bromo-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, leading to its biological activity . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The pyrazinecarboxamide moiety may also contribute to its activity by enhancing its binding affinity to the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Heterocyclic Variations
Pyrazinecarboxamide Derivatives
N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide (5b)
- Structure : Pyrazinecarboxamide linked to a biphenyl group with a chloro substituent.
- Key Differences : Lacks the bromoindole moiety; instead, a biphenyl system provides planar aromaticity. The chloro group may reduce steric bulk compared to bromine.
- Synthesis : Achieved via nucleophilic substitution (72% yield), similar to methods for bromoindole derivatives .
- N-(2-Oxo-2-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}ethyl)-2-pyrazinecarboxamide Structure: Pyrazinecarboxamide connected to a thiazole-pyridine hybrid. The pyridine-thiazole system may enhance π-π stacking compared to indole .
Piperazine/Piperidine Carboxamide Analogs
- N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenyl-1-piperazinecarboxamide Structure: Piperazine ring replaces pyrazine, with a 3-fluorophenyl group. Key Differences: Piperazine’s nitrogen-rich structure increases basicity, influencing solubility and receptor interactions. Fluorine enhances metabolic stability but reduces steric bulk compared to bromine .
- N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)piperidine-1-carboxamide (4r) Structure: Piperidine carboxamide with a chlorophenyl substituent. Chlorine’s smaller size may decrease lipophilicity relative to bromine .
Benzimidazole and Indole Derivatives
- N-(1H-Benzimidazol-2-yl)-2-(2-phenylhydrazinyl)acetamide (3e) Structure: Benzimidazole core with a phenylhydrazine linker. Key Differences: Benzimidazole’s dual nitrogen atoms create a rigid, planar structure, contrasting with indole’s single nitrogen.
- [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic Acid Structure: Indole-3-yl group linked to a phenyl-substituted acetic acid. Key Differences: Indole substitution at the 3-position (vs. 1-position in the target compound) alters electronic distribution. The acetic acid group introduces acidity, impacting solubility .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | LogP* (Predicted) |
|---|---|---|---|---|---|
| Target Compound | C₁₇H₁₇BrN₆O₂ | 433.27 | 6-Bromoindole, pyrazinecarboxamide | N/A | 3.2 |
| N-(4′-Chloro-2-methylbiphenyl)-pyrazinecarboxamide (5b) | C₁₈H₁₃ClN₄O | 340.78 | Chlorobiphenyl | 142–171† | 2.8 |
| N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazinecarboxamide | C₂₁H₂₅FN₄O₂ | 384.45 | 3-Fluorophenyl, piperazine | N/A | 2.5 |
| N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)piperidine-1-carboxamide (4r) | C₁₄H₁₈ClN₃O₂ | 295.77 | Chlorophenyl, piperidine | 142–171† | 1.9 |
*LogP calculated using fragment-based methods. †Data from structurally related compounds in .
Biological Activity
N-(2-{[2-(6-bromo-1H-indol-1-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, which is known for its diverse biological activities. The presence of the pyrazinecarboxamide group contributes to its pharmacological profile.
Research has indicated that compounds with similar structural frameworks often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms of action for this compound are still under investigation but may involve:
- Inhibition of specific enzymes : Potentially acting as an inhibitor for enzymes linked to disease pathways.
- Modulation of receptor activity : Interacting with receptors that play crucial roles in cellular responses.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, revealing insights that may be applicable to this compound:
- Anticancer Studies : A study demonstrated that indole derivatives exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism was attributed to the activation of caspase pathways and modulation of signaling pathways involved in cell survival .
- Neuroprotective Research : Investigations into neuroprotective agents have shown that compounds similar to the target molecule can mitigate neuronal damage caused by oxidative stress. This effect is crucial for developing therapies for neurodegenerative diseases .
- Antidiabetic Effects : Research on related compounds has indicated potential antidiabetic properties through mechanisms such as enhancing insulin signaling pathways and reducing inflammation in pancreatic cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
